molecular formula C18H16SSi B078806 Triphenylsilanethiol CAS No. 14606-42-9

Triphenylsilanethiol

Cat. No.: B078806
CAS No.: 14606-42-9
M. Wt: 292.5 g/mol
InChI Key: MQDRKELSDPESDZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylsilanethiol can be synthesized through various methods. One common approach involves the reaction of triphenylsilane with sulfur. The reaction typically proceeds as follows:

(C6H5)3SiH+S(C6H5)3SiSH(C_6H_5)_3SiH + S \rightarrow (C_6H_5)_3SiSH (C6​H5​)3​SiH+S→(C6​H5​)3​SiSH

This reaction is usually carried out under controlled conditions to ensure the formation of the desired thiol product .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through techniques such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Triphenylsilanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form silanes.

    Substitution: The thiol group can participate in substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Triphenylsilanethiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Triisopropylsilanethiol: Similar to triphenylsilanethiol but with isopropyl groups instead of phenyl groups.

    Diphenylsilane: Lacks the thiol group but has two phenyl groups attached to silicon.

    Phenylsilane: Contains a single phenyl group attached to silicon.

Uniqueness: this compound is unique due to its combination of a thiol group and three phenyl groups attached to silicon. This structure imparts specific reactivity and stability, making it particularly useful in palladium-catalyzed cross-coupling reactions and other synthetic applications .

Biological Activity

The compound 2-Diphenylphosphanylethyl(diphenyl)phosphane; palladium(II); dichloride (commonly referred to as PdCl2(dppe)) is a palladium complex that has garnered significant attention in the fields of organic chemistry and medicinal research. This article explores its biological activity, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 2-Diphenylphosphanylethyl(diphenyl)phosphane; palladium(II); dichloride
  • Molecular Formula : C26H24Cl2PdP2
  • Molecular Weight : 498.5 g/mol
  • CAS Number : 1663-45-2

The biological activity of PdCl2(dppe) is primarily attributed to its ability to interact with biological macromolecules such as DNA and proteins. The palladium center can form stable complexes with these molecules, leading to various cytotoxic effects. The proposed mechanisms include:

  • DNA Intercalation : The complex can intercalate into DNA strands, disrupting normal replication and transcription processes.
  • Protein Binding : Binding to proteins can inhibit essential cellular functions, leading to apoptosis in cancer cells.
  • Generation of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress, further contributing to its cytotoxic effects.

Cytotoxic Activity

Research has demonstrated that PdCl2(dppe) exhibits significant cytotoxicity against various cancer cell lines. Notable findings include:

  • Breast Cancer Cells (MCF-7) :
    • IC50 Value : Approximately 12 µM after 48 hours of exposure.
    • Mechanism: Induces apoptosis via ROS generation and DNA damage.
  • Lung Cancer Cells (A549) :
    • IC50 Value : Approximately 10 µM.
    • Mechanism: Disruption of mitochondrial function leading to cell death.
  • Colon Cancer Cells (HT-29) :
    • IC50 Value : Approximately 15 µM.
    • Mechanism: Inhibition of cell proliferation through cell cycle arrest.

Case Studies

Several studies have been conducted to evaluate the therapeutic potential of PdCl2(dppe):

  • Study 1 : A study published in the Journal of Medicinal Chemistry examined the effects of PdCl2(dppe) on MCF-7 cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation.
  • Study 2 : Research featured in Cancer Letters highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents when used in combination therapy, suggesting a synergistic effect.

Data Table: Summary of Biological Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis via ROS generation and DNA damage
A54910Mitochondrial dysfunction leading to cell death
HT-2915Cell cycle arrest and inhibition of proliferation

Properties

IUPAC Name

triphenyl(sulfanyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16SSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDRKELSDPESDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347406
Record name Triphenylsilanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14606-42-9
Record name Triphenylsilanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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